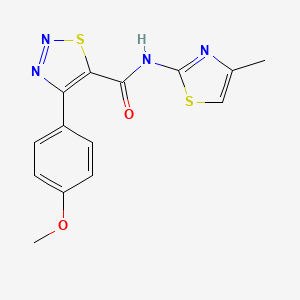![molecular formula C19H24ClNO4 B6116390 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDB is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. However, unlike these substances, BDB has not been widely studied for its psychoactive effects. Instead, researchers have focused on its potential as a therapeutic agent for various medical conditions.
作用機序
The exact mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play a key role in mood regulation and reward processing. It is also believed to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include increased levels of serotonin and dopamine in the brain, as well as increased levels of certain antioxidant enzymes. 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has also been shown to reduce inflammation and protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride in lab experiments is that it is relatively easy to administer and can be used in a variety of settings. However, one limitation is that it is a controlled substance and requires special permits and licenses to be used in research. Additionally, the synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a complex process that requires specialized knowledge and equipment, making it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for research on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosing and administration methods for 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride in these conditions.
Another potential direction for research is the development of new cancer treatments based on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Overall, 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a compound with significant potential as a therapeutic agent for various medical conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成法
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-chlorobutan-2-ol to yield 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride hydrochloride. The synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a complex process that requires specialized knowledge and equipment, making it difficult to produce on a large scale.
科学的研究の応用
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been the subject of several scientific studies in recent years, with researchers investigating its potential as a therapeutic agent for various medical conditions. One area of research has focused on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride's potential as an anti-cancer agent. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Another area of research has focused on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can protect neurons from oxidative stress and reduce inflammation, both of which are key factors in the development of these diseases.
特性
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18;/h3-9,16,20-21H,2,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQJAKJPWLRBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6116313.png)

![4-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6116335.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![N-[1-(4-ethyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B6116348.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)

![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)

![2-{1-benzyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6116395.png)
![N-benzyl-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6116402.png)